8-Chloropyrido[4,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C7H5ClN4 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5ClN4/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H,(H2,9,11,12) |
InChI Key |
XAUFQXXHJLUBLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)N=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Route A: Cyclocondensation from Pyrimidine Precursors
- Step 1: Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde.
- Step 2: Wittig reaction with cyanomethyltriphenylphosphonium chloride to yield (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile.
- Step 3: Cyclization to form the pyridopyrimidine core.
- Step 4: Selective amination at the 4-position to afford this compound.
- Cyclization is often promoted by heating in the presence of ammonium acetate and a suitable solvent such as DMF or ethanol.
- Amination is achieved using ammonia or primary amines under basic or acidic conditions.
Route B: Cyclocondensation from Pyridine Precursors
- Step 1: Functionalization of isonicotinate or aminopyridine derivatives (e.g., ethyl 3-amino-2-chloroisonicotinate).
- Step 2: Condensation with chloroformamidine hydrochloride to form the pyridopyrimidine ring.
- Step 3: Chlorination at the 8-position using reagents such as phosphorus oxychloride (POCl₃).
- Step 4: Introduction of the amino group at the 4-position by nucleophilic substitution.
- Thermal cyclocondensation is carried out at elevated temperatures (120–180°C).
- Chlorination and amination steps are performed under controlled acidic or basic conditions.
- Overall yields for the multi-step sequence can range from 40–70%, depending on the efficiency of each transformation.
Comparative Data Table
| Route | Key Starting Material | Key Reagents/Conditions | Typical Yield (%) | Notable Features |
|---|---|---|---|---|
| A | 4,6-dichloropyrimidine-5-carbaldehyde | Wittig, cyclization, amination | 60–80 | Flexible, scalable |
| B | Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine HCl, POCl₃, ammonia | 40–70 | Efficient ring construction |
| C | 4,6-dichloropyrimidine | Ammonia, aldehyde/nitrile, POCl₃ | >60 per step | Direct S_NAr, high selectivity |
Research Outcomes and Optimization
- Efficiency: Most contemporary methods achieve moderate to high yields, with the cyclocondensation and S_NAr approaches being the most widely adopted due to their reliability and scalability.
- Scalability: Laboratory-scale methods are readily adaptable to larger scales, though industrial-scale production details remain limited in the open literature.
- Substitution Flexibility: The chlorine at the 8-position allows for further functionalization, enabling the synthesis of diverse analogs for biological screening.
- Reaction Mechanisms: The cyclization steps typically proceed via nucleophilic attack and ring closure, while S_NAr reactions rely on the activation of the pyrimidine ring by electron-withdrawing groups.
Summary Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Cyclization | Ammonium acetate, DMF, heat | 60–80 | Key step for ring closure |
| Chlorination | POCl₃, reflux | 70–90 | Introduces Cl at 8-position |
| Amination | Ammonia or primary amine, base or acid | 60–90 | Selective for 4-position |
| S_NAr Substitution | Ammonia, DMF, 80–120°C | 60–85 | High selectivity, mild conditions |
Chemical Structure
Cl
|
/ \
| |
N C
/ \
C N
| |
N C
\ /
C---N
|
NH2
Chemical Reactions Analysis
Types of Reactions
8-Chloropyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with different nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Reduction and Oxidation Reactions: The compound can undergo reduction and oxidation under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cyclization Reactions: Reagents like ammonium acetate and dimethylformamide dimethyl acetal (DMF-DMA) are used.
Reduction and Oxidation Reactions: Reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while cyclization reactions can produce fused heterocyclic systems .
Scientific Research Applications
8-Chloropyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is explored as a potential inhibitor of enzymes such as histone lysine demethylases (KDMs), which are involved in epigenetic regulation.
Biological Studies: The compound is used in studies related to cell permeability and enzyme inhibition.
Drug Discovery: It serves as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-Chloropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a histone lysine demethylase inhibitor, it binds to the Fe(II) in the active site of the enzyme, preventing the demethylation of histone lysine residues. This inhibition can lead to changes in gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 8-chloropyrido[4,3-d]pyrimidin-4-amine with analogous compounds, focusing on substituent effects, synthetic routes, and biological relevance.
Pyrido[3,4-d]pyrimidin-4-one Derivatives
- 8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one (42) : Replacing the 8-chloro group with methyl reduces electrophilicity, limiting further derivatization. Synthesis via Suzuki-Miyaura coupling (59% yield) highlights the chloro group’s utility in cross-coupling reactions .
Positional Isomers: Pyrido[3,2-d]pyrimidin-4-amine Derivatives
- This compound achieved a 96.79% yield via nucleophilic aromatic substitution .
- 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A fluoropyridyl group at the 6-position enhances lipophilicity and bioavailability, with notable PDE3 inhibitory activity (IC₅₀ < 1 µM) .
Simpler Pyrimidine Analogues
- 6-Chloropyrimidin-4-amine : Lacking the fused pyridine ring, this compound exhibits reduced planarity and weaker π-π stacking interactions. However, its simpler structure allows higher synthetic yields (e.g., 85% via Buchwald-Hartwig amination) .
Thieno[2,3-d]pyrimidine Derivatives
- N-(4-(benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine: Replacing the pyridine ring with thiophene alters electronic properties, increasing sulfur-mediated interactions. These derivatives show potent anticancer activity (IC₅₀ ~ 0.1 µM against MCF7 cells) .
Hydrogenated Pyrido Pyrimidines
- 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine : Saturation of the pyridine ring reduces aromaticity, enhancing solubility but decreasing rigidity. Such compounds are explored for CNS applications due to improved BBB permeability .
Key Comparative Data
Discussion of Structural and Functional Differences
- Substituent Position : Chlorine at the 8-position (target compound) vs. 6-position (pyrido[3,2-d] analogs) affects electron-withdrawing effects and steric hindrance, influencing reactivity and target binding .
- Ring System: Pyrido[4,3-d]pyrimidines exhibit distinct π-stacking compared to thieno[2,3-d]pyrimidines, which engage in sulfur-π interactions .
- Functional Groups : The 4-amine group in the target compound enables hydrogen bonding, critical for enzyme inhibition, whereas ketone derivatives (e.g., 8-chloropyrido[3,4-d]pyrimidin-4-one) lack this capability .
Q & A
Q. What are the standard synthetic routes for 8-Chloropyrido[4,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step procedures, including cyclization and halogenation. A common approach involves reacting a pyrimidine precursor with chlorinating agents (e.g., POCl₃) under reflux, followed by amine substitution. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Catalyst use : Lewis acids like AlCl₃ improve halogenation efficiency .
- Temperature control : Reflux at 80–100°C balances reaction rate and side-product formation .
Table 1: Comparison of Synthetic Yields Under Different Conditions
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| DMF, 100°C, 12 hrs | 63 | 98.5 | |
| Ethanol, 80°C, 24 hrs | 45 | 95.2 |
Q. How do researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization involves a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and chlorine integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₇H₆ClN₄ requires m/z 197.02) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
Methodological Answer: Computational tools like molecular docking (AutoDock Vina) and quantum chemical calculations (DFT) are used to:
- Identify binding pockets : Align the compound with enzyme active sites (e.g., kinase domains) .
- Calculate binding affinities : Gibbs free energy (ΔG) values predict inhibition potency .
- Validate experimentally : Compare computational predictions with in vitro enzyme assays (e.g., IC₅₀ measurements) .
Table 2: Predicted vs. Experimental Binding Affinities for Kinases
| Kinase Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| EGFR | -9.2 | 120 ± 15 |
| CDK2 | -8.7 | 450 ± 30 |
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer: Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal assays : Use both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays .
- Structural verification : Confirm compound identity via X-ray crystallography to rule out isomer interference .
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and adjust for experimental conditions (pH, temperature) .
Q. How can structural modifications enhance the biological activity of this compound?
Methodological Answer: Rational design focuses on:
- Substituent addition : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target affinity .
- Scaffold hybridization : Fuse with pyrrolo[2,3-d]pyrimidine cores to enhance solubility and bioavailability .
Table 3: Activity Trends in Structural Derivatives
| Derivative | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|
| Parent compound | 0.8 | 120 |
| 6-Methyl hybrid | 2.1 | 85 |
| 4-Trifluoromethyl analog | 1.5 | 45 |
Q. What methodologies integrate computational and experimental data for reaction optimization?
Methodological Answer: The ICReDD framework combines:
Q. How do researchers design experiments to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
- Thermal gravimetric analysis (TGA) : Determine decomposition temperatures (>150°C indicates shelf stability) .
- Plasma stability assays : Expose to human plasma and quantify remaining compound over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
